4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile
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Overview
Description
4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety, a piperidine ring, and a fluorobenzonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Oxymethylation: The addition of an oxymethyl group to the bromopyrimidine.
Piperidinylation: The attachment of a piperidine ring to the oxymethylated bromopyrimidine.
Fluorobenzonitrile Formation:
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The fluorobenzonitrile group can interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole
- 4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole
Uniqueness
Compared to similar compounds, 4-[(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-3-fluorobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzonitrile group, in particular, enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN4O/c19-16-8-22-18(23-9-16)25-12-14-2-1-5-24(10-14)11-15-4-3-13(7-21)6-17(15)20/h3-4,6,8-9,14H,1-2,5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEHZDGMXXAJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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